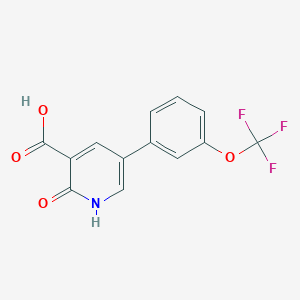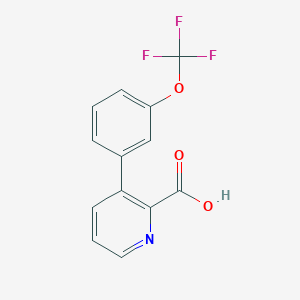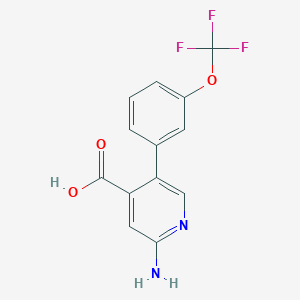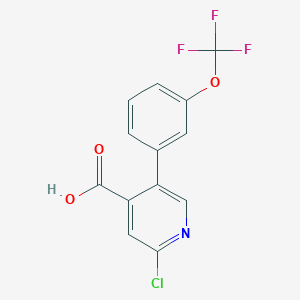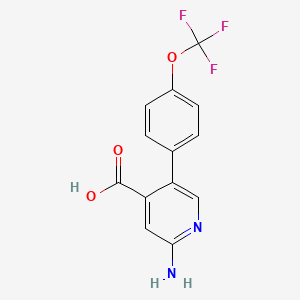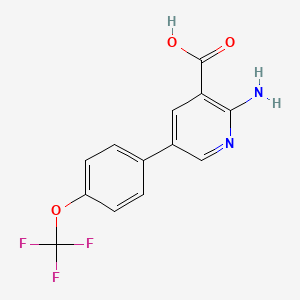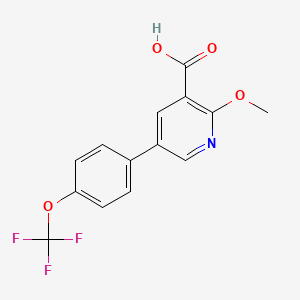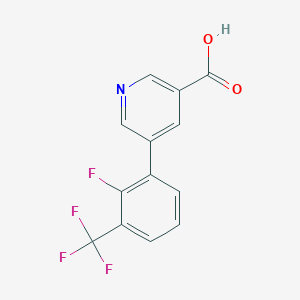
5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95%
描述
5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid (FTPA) is a synthetic compound that is increasingly being studied for its potential applications in the scientific research field. It is a derivative of nicotinic acid, which is an important component of the Vitamin B3 family. FTPA has been studied for its ability to act as a ligand for a variety of receptors, thereby providing potential therapeutic and diagnostic applications.
作用机制
The mechanism of action of 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is not fully understood, but it is believed to involve a number of different processes. It is thought to act as an agonist of the nicotinic acetylcholine receptor, which is involved in a variety of physiological processes, such as muscle contraction, memory formation, and learning. It is also believed to act as an antagonist of the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. Additionally, 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is thought to act as an agonist of the dopamine receptor, which is involved in the reward pathway and is associated with feelings of pleasure. Finally, 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is believed to act as an agonist of the opioid receptor, which is involved in pain modulation and is associated with feelings of euphoria.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% are not fully understood, but it is believed to have a number of different effects. It has been found to increase the activity of the nicotinic acetylcholine receptor, which is involved in a variety of physiological processes, such as muscle contraction, memory formation, and learning. Additionally, 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has been found to modulate the activity of the serotonin receptor, the dopamine receptor, and the opioid receptor, which are all involved in the regulation of mood, appetite, and sleep. Finally, 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has been found to have antioxidant and anti-inflammatory effects, which could potentially be beneficial in the treatment of a variety of diseases.
实验室实验的优点和局限性
5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has a number of advantages and limitations for lab experiments. One of the main advantages of 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is that it is relatively easy to synthesize and can be synthesized using a variety of methods. Additionally, 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has a number of potential applications in scientific research, including its ability to act as a ligand for a variety of receptors and its potential therapeutic applications. However, there are also a number of limitations to using 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% in lab experiments. For example, 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is relatively expensive and can be difficult to obtain in large quantities. Additionally, 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is not always stable in solution and can degrade over time.
未来方向
5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has a number of potential future directions. One potential future direction is to further investigate its potential therapeutic applications. This could involve studying its ability to modulate the activity of the nicotinic acetylcholine receptor, the serotonin receptor, the dopamine receptor, and the opioid receptor. Additionally, 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% could be studied for its potential antioxidant and anti-inflammatory effects, which could potentially be beneficial in the treatment of a variety of diseases. Finally, 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% could be studied for its potential applications in drug delivery, as it has been found to be able to cross the blood-brain barrier.
合成方法
5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% can be synthesized using a variety of methods, including the Ullmann reaction, the Suzuki coupling reaction, and the Sonogashira coupling reaction. The Ullmann reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. The Suzuki coupling reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The Sonogashira coupling reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a base. In all of these reactions, the aryl halide can be substituted with an appropriate substituent, such as a fluoro group, to generate 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95%.
科学研究应用
5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential applications in scientific research. It has been found to act as a ligand for a variety of receptors, including the nicotinic acetylcholine receptor, the serotonin receptor, the dopamine receptor, and the opioid receptor. This allows 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% to be used as a tool to study the functions of these receptors and to potentially identify novel therapeutic targets. 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has also been found to act as an agonist of the nicotinic acetylcholine receptor, which is involved in a variety of physiological processes, such as muscle contraction, memory formation, and learning. This suggests that 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% could be used to modulate the activity of this receptor, thereby providing potential therapeutic applications.
属性
IUPAC Name |
5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-11-9(2-1-3-10(11)13(15,16)17)7-4-8(12(19)20)6-18-5-7/h1-6H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAJHNVWUMWVLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688256 | |
| Record name | 5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261901-69-2 | |
| Record name | 5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393598.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393600.png)

